4-Chloro-2-methylphenylboronic acid 4-Chloro-2-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 209919-30-2
VCID: VC2442601
InChI: InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
SMILES: B(C1=C(C=C(C=C1)Cl)C)(O)O
Molecular Formula: C7H8BClO2
Molecular Weight: 170.4 g/mol

4-Chloro-2-methylphenylboronic acid

CAS No.: 209919-30-2

Cat. No.: VC2442601

Molecular Formula: C7H8BClO2

Molecular Weight: 170.4 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methylphenylboronic acid - 209919-30-2

Specification

CAS No. 209919-30-2
Molecular Formula C7H8BClO2
Molecular Weight 170.4 g/mol
IUPAC Name (4-chloro-2-methylphenyl)boronic acid
Standard InChI InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
Standard InChI Key SRXXSLUUAWHGBZ-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)Cl)C)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)Cl)C)(O)O

Introduction

Basic Information and Chemical Identity

4-Chloro-2-methylphenylboronic acid (CAS No. 209919-30-2) is an arylboronic acid with the molecular formula C7H8BClO2 and a molecular weight of 170.4 g/mol . This compound is also known by several synonyms, including 4-chloro-o-tolylboronic acid, 4-chloro-o-tolueneboronic acid, and 2-borono-5-chlorotoluene . The compound contains a boronic acid functional group (-B(OH)2) attached to a chlorinated methylphenyl ring, specifically at the position para to the chlorine atom and ortho to the methyl group.

The compound's structure can be represented by its IUPAC name, (4-chloro-2-methylphenyl)boronic acid, and its InChIKey SRXXSLUUAWHGBZ-UHFFFAOYSA-N . This specific arrangement of functional groups contributes to its unique reactivity profile and applications in synthetic chemistry.

Physical and Chemical Properties

4-Chloro-2-methylphenylboronic acid exhibits distinctive physical and chemical properties that make it valuable in various chemical processes. The compound typically appears as a white to almost white crystalline powder .

Physical Properties

The physical properties of 4-Chloro-2-methylphenylboronic acid are summarized in the following table:

PropertyValueReference
Physical StateWhite to almost white powder or crystals
Melting Point193-195°C
Boiling Point314.9±52.0°C (Predicted)
Density1.26±0.1 g/cm³ (Predicted)
Flash Point144.2°C
Refractive Index1.549

Chemical Properties

The chemical properties of the compound include:

PropertyValueReference
SolubilitySoluble in methanol
pKa8.47±0.58 (Predicted)
Vapor Pressure0.000192 mmHg at 25°C

The boronic acid functional group in this compound is particularly important, as it enables participation in various coupling reactions, especially Suzuki-Miyaura cross-coupling. This reactivity stems from the ability of the boron atom to form transient ate complexes and undergo transmetallation with transition metal catalysts .

Synthesis Methods

One documented method for the derivatization of 4-Chloro-2-methylphenylboronic acid involves the synthesis of its pinacol ester. According to reported procedures, this synthesis can be performed as follows:

4-Chloro-2-methylphenylboronic acid (5.0g, 29 mmol) is dissolved in 100 ml of diethyl ether in a round-bottom flask. Pinacol (3.43g, 29 mmol, 1 eq) is added, and the mixture is stirred until a clear solution is obtained. Subsequently, MgSO₄ (6.98g, 58 mmol, 2 eq) is added, and the solution is stirred at ambient temperature under a nitrogen atmosphere overnight. After 24 hours, MgSO₄ is filtered off, and the organic layer is collected. Removal of the solvent yields the pure product (7.2g, 97% yield) as a white powder .

The product can be characterized using various analytical techniques:

  • RP-HPLC: Using HP 1100 HPLC chromatograph with a Waters 3.9 x 150 mm NovaPak HR C18 column

  • ¹H NMR (400 MHz, CDCl₃): δ 1.33 (s, 12H), 2.50 (s, 3H), 7.14 (m, 2H), 7.68 (d, 1H)

This high-yielding reaction demonstrates the compound's utility as a starting material for the preparation of more stable derivatives that retain the reactivity necessary for coupling reactions.

Applications in Organic Synthesis

4-Chloro-2-methylphenylboronic acid serves as a crucial reagent in organic synthesis, with its primary application being in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aromatic ring of the boronic acid and various aryl or vinyl halides.

The importance of this compound in synthesis stems from several key advantages:

  • The boronic acid functional group enables selective reactivity under mild conditions

  • The presence of the chlorine atom provides a handle for further functionalization

  • The methyl group can influence reactivity and serve as a point for additional modifications

  • The compound's thermal stability allows for reactions at elevated temperatures

These characteristics make 4-Chloro-2-methylphenylboronic acid particularly valuable in the synthesis of complex organic molecules with applications in pharmaceutical development, material science, and agrochemical research .

Applications in Pharmaceutical Research

In pharmaceutical research, 4-Chloro-2-methylphenylboronic acid is employed as a building block for the creation of compounds with potential therapeutic effects . The structural features it contributes—specifically the chlorinated methylphenyl moiety—can be found in various biologically active molecules.

The compound's utility in medicinal chemistry is enhanced by its ability to form stable complexes with biomolecules, making it valuable in the design of targeted drug delivery systems . The specific substitution pattern (4-chloro-2-methyl) provides a unique electronic and steric profile that can be exploited in structure-activity relationship studies.

Research applications in pharmaceutical development include:

  • Synthesis of potential kinase inhibitors

  • Development of anti-inflammatory agents

  • Creation of novel antibacterial compounds

  • Design of enzyme inhibitors

These applications leverage the compound's reactivity in cross-coupling reactions to rapidly generate diverse molecular libraries for biological screening and drug development .

Applications in Materials Science

In the field of materials science, 4-Chloro-2-methylphenylboronic acid contributes to the development of advanced materials with enhanced properties . The compound is utilized in the synthesis of polymers, nanomaterials, and functional organic materials with applications in electronics, sensing, and catalysis.

Specific applications include:

  • Synthesis of conducting polymers

  • Development of materials with unique optical properties

  • Creation of polymer-based sensors

  • Fabrication of organic electronic devices

The compound's boronic acid functionality allows for the incorporation of the chlorinated methylphenyl moiety into various material frameworks, imparting specific electronic and structural characteristics .

GHS ClassificationHazard StatementPercentage AgreementReference
Skin Irrit. 2H315: Causes skin irritation100%
Eye Irrit. 2AH319: Causes serious eye irritation100%
STOT SE 3H335: May cause respiratory irritation97.8%

Precautionary Measures

Based on the hazard profile, the following precautionary statements apply to this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Comparative Analysis with Related Compounds

4-Chloro-2-methylphenylboronic acid belongs to a family of substituted phenylboronic acids, each with unique properties and applications. A comparison with structurally related compounds provides insight into how specific substitution patterns influence physical properties and reactivity.

Comparison with Fluorinated Analog

The fluorinated analog, 4-Fluoro-2-methylphenylboronic acid (CAS: 139911-29-8), shares many structural features but differs in the halogen substituent.

Property4-Chloro-2-methylphenylboronic acid4-Fluoro-2-methylphenylboronic acidReference
Molecular Weight170.4 g/mol153.95 g/mol
Melting Point193-195°C194-196°C
AppearanceWhite to almost white crystalsWhite powder
ManufacturerProduct NumberPackage SizePrice (USD)Reference
TCI ChemicalC25771g$38
TCI ChemicalC25775g$110
Alfa AesarB236881g$96.9
Alfa AesarB236885g$382
Alfa AesarB2368825g$1426

This pricing information indicates that the compound is moderately expensive, which is typical for specialized synthetic building blocks. The significant price difference between suppliers suggests that quality, purity, or supply chain factors may vary considerably.

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